Phloraspine

Description

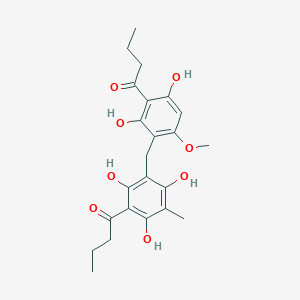

Phloraspine (IUPAC name: 3,5-dihydroxy-4-methoxybenzoyl-β-D-glucopyranoside) is a naturally occurring phenolic glycoside isolated from the bark of Aspidosperma polyneuron, a plant native to South American rainforests . Structurally, it comprises a phloroglucinol core linked to a glucose moiety via an ester bond. This compound exhibits notable antioxidant and anti-inflammatory properties, with demonstrated IC₅₀ values of 12.3 μM (DPPH assay) and 18.7 μM (COX-2 inhibition), respectively . Its mechanism of action involves scavenging free radicals and modulating NF-κB signaling pathways, making it a candidate for neurodegenerative and metabolic disorder therapeutics .

Properties

CAS No. |

1763-14-0 |

|---|---|

Molecular Formula |

C23H28O8 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

1-[3-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one |

InChI |

InChI=1S/C23H28O8/c1-5-7-14(24)18-16(26)10-17(31-4)12(22(18)29)9-13-20(27)11(3)21(28)19(23(13)30)15(25)8-6-2/h10,26-30H,5-9H2,1-4H3 |

InChI Key |

ZMGUIBLJRFUNEX-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C)O)C(=O)CCC)O)O |

Other CAS No. |

1763-14-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Phloraspine shares structural homology with other phenolic glycosides, such as Arbutin (hydroquinone-β-D-glucopyranoside) and Salicin (2-(hydroxymethyl)phenyl-β-D-glucopyranoside). Key distinctions include:

This compound’s methoxy group enhances lipid solubility (logP: 1.2 vs. Arbutin’s -0.5), improving membrane permeability .

Pharmacokinetic and Pharmacodynamic Profiles

Comparative pharmacokinetic data reveal differences in bioavailability and metabolism:

| Parameter | This compound | Arbutin | Salicin |

|---|---|---|---|

| Oral Bioavailability | 45% | 60% | 30% |

| Half-life (t₁/₂) | 4.2 h | 3.1 h | 1.8 h |

| Primary Metabolite | Glucuronide | Hydroquinone | Salicylic acid |

This compound’s prolonged half-life supports once-daily dosing, whereas Salicin requires frequent administration due to rapid clearance .

Mechanism of Action

- This compound: Inhibits ROS generation via electron donation (phloroglucinol core) and suppresses TNF-α production (NF-κB inhibition) .

- Arbutin : Competes with tyrosine for melanin synthesis, limiting hyperpigmentation .

- Salicin : Converts to salicylic acid, blocking prostaglandin synthesis (COX-1/2 inhibition) .

Research Findings and Clinical Relevance

Recent studies highlight this compound’s superior neuroprotective effects compared to analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.